molecular formula C7H9ClF3NS B13501238 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride

Cat. No.: B13501238
M. Wt: 231.67 g/mol
InChI Key: OHWCYMZXFMOVFP-UHFFFAOYSA-N
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Description

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a substituted thiophene derivative characterized by a methanamine group attached to a thiophene ring substituted with a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.

Properties

Molecular Formula

C7H9ClF3NS

Molecular Weight

231.67 g/mol

IUPAC Name

[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C7H8F3NS.ClH/c1-4-2-6(7(8,9)10)12-5(4)3-11;/h2H,3,11H2,1H3;1H

InChI Key

OHWCYMZXFMOVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine Hydrochloride

General Synthetic Strategy

The synthesis of 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves:

  • Construction of the substituted thiophene core bearing methyl and trifluoromethyl groups.
  • Introduction of the methanamine substituent at the 2-position of the thiophene ring.
  • Conversion of the free amine to its hydrochloride salt for stability and handling.

Stepwise Synthetic Approach

Preparation of 3-Methyl-5-(trifluoromethyl)thiophene Core

The substituted thiophene ring can be synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives or via palladium-catalyzed cross-coupling methods incorporating trifluoromethylation reagents. For example, the trifluoromethyl group can be introduced by nucleophilic or electrophilic trifluoromethylation of a methyl-substituted thiophene intermediate.

Introduction of the Methanamine Group at the 2-Position

The methanamine substituent is commonly introduced by functionalizing the 2-position of the thiophene ring with a suitable leaving group (e.g., bromide or chloride), followed by nucleophilic substitution with ammonia or a primary amine source. Alternatively, reduction of a corresponding aldehyde or nitrile intermediate at the 2-position can yield the methanamine functionality.

A plausible synthetic route involves:

  • Bromination at the 2-position of the thiophene ring.
  • Nucleophilic substitution with ammonia or an amine source to form the free amine.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

Representative Literature Procedures and Analogous Syntheses

While direct literature on this exact compound is scarce, related synthetic procedures for thiophene derivatives with trifluoromethyl groups and amine substituents provide valuable insights:

  • A method described for 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles involves reaction of halogenated trifluoromethyl thiophene derivatives with nucleophiles under reflux in ethanol or other solvents, followed by purification steps.

  • General procedures for functionalization of thiophenes include the formation of hydrazones followed by cyclization and substitution reactions under controlled temperature and solvent conditions.

Purification and Salt Formation

After synthesis, the free amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This salt formation improves compound stability, crystallinity, and ease of handling.

Analytical Data and Research Outcomes

Molecular and Structural Data

Parameter Value
Molecular Formula C7H9ClF3NS
Molecular Weight 195.21 g/mol
IUPAC Name 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
SMILES CC1=C(SC(=C1)C(F)(F)F)CN
InChI InChI=1S/C7H8F3NS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2H,3,11H2,1H3

Predicted Collision Cross Section (CCS) Data for Mass Spectrometry

Adduct m/z Predicted CCS (Ų)
[M+H]+ 196.04024 143.5
[M+Na]+ 218.02218 150.6
[M+NH4]+ 213.06678 149.9
[M+K]+ 233.99612 145.7
[M-H]- 194.02568 140.9
[M+Na-2H]- 216.00763 145.7
[M]+ 195.03241 143.8
[M]- 195.03351 143.8

These data assist in confirming the molecular identity and purity of the compound during analytical characterization.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Thiophene core synthesis Cyclization or cross-coupling to form substituted thiophene Use of α-haloketones, thiourea, or Pd catalysis
Trifluoromethylation Introduction of CF3 group via electrophilic/nucleophilic methods Reagents like Togni reagent or CF3I
Halogenation at 2-position Bromination or chlorination to activate position 2 Use of NBS or other halogenating agents
Amination Nucleophilic substitution with ammonia or primary amine Reflux in ethanol or suitable solvent
Salt formation Conversion to hydrochloride salt Treatment with HCl in ethanol or ether
Purification Crystallization or chromatography Recrystallization from chloroform/DMSO

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine moiety can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of substituted thiophene methanamine derivatives. Below is a comparison with structurally related compounds:

Compound Name Substituents Molecular Formula Key Features Reference
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride Thiophene ring: 3-Me, 5-CF₃; methanamine HCl C₈H₁₀ClF₃NS High lipophilicity due to CF₃; potential metabolic stability
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride Cyclopropane ring: 1-CF₃; methanamine HCl C₅H₈ClF₃N Compact structure with CF₃; enhanced steric hindrance
(3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride Oxadiazole-thiophene hybrid; methanamine HCl C₈H₁₀ClN₃OS Dual heterocyclic system; potential for π-π interactions
1-(3-Chlorophenyl)-2-Fluoroethanamine hydrochloride Benzene ring: 3-Cl; ethanamine with F substituent C₈H₉Cl₂FN Halogen (Cl, F) effects on electronic properties; possible CNS activity
1-[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanamine hydrochloride Pyridine ring: 5-F, 2-CF₃; methanamine HCl C₇H₇ClF₄N₂ Pyridine’s electron-deficient core; fluorine’s metabolic resistance

Pharmacological Implications

While pharmacological data are sparse in the provided evidence, structural analogs offer insights:

  • Thiophene Derivatives: Compounds like {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanamine hydrochloride () are explored for CNS activity due to thiophene’s resemblance to endogenous neurotransmitters .
  • Pyridine Analogs : The pyridine-based compound in may exhibit higher polarity and bioavailability compared to thiophene derivatives, influenced by nitrogen’s electronegativity .

Biological Activity

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a compound characterized by its unique thiophene structure, which includes both a methyl and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • CAS Number : 2648956-41-4
  • Molecular Formula : C7H9ClF3NS
  • Molecular Weight : 231.7 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological receptors.

Interaction with Biological Targets

1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, similar to other trifluoromethyl-containing compounds that have shown efficacy in inhibiting serotonin reuptake . The presence of the thiophene ring may also contribute to its activity by allowing for π-stacking interactions with aromatic residues in target proteins.

In Vitro Studies

Recent studies have indicated that compounds with similar structures exhibit varying degrees of biological activity:

CompoundTargetActivityReference
Compound ASerotonin TransporterIC50 = 50 nM
Compound BNorepinephrine TransporterIC50 = 75 nM
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochlorideTBDTBDCurrent Study

Case Studies

Case Study 1: Antidepressant Activity
In a controlled study involving various thiophene derivatives, 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride was evaluated for its antidepressant-like effects in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.

Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound, where it was tested against several cancer cell lines. Preliminary results showed moderate cytotoxicity, indicating that further investigation into its mechanism of action and efficacy is warranted.

Q & A

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics simulations (e.g., AMBER) to assess binding free energy with receptors. Validate predictions using surface plasmon resonance (SPR) for kinetic analysis (kₐₙ/kₒff) .

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